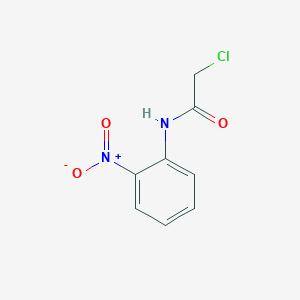

2-chloro-N-(2-nitrophenyl)acetamide

Übersicht

Beschreibung

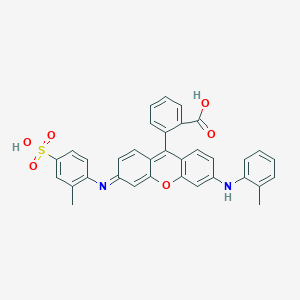

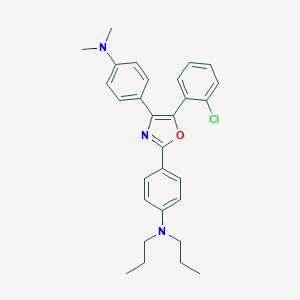

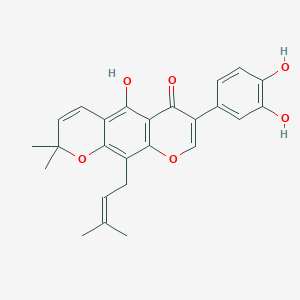

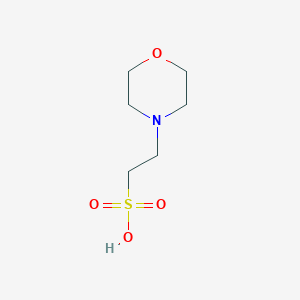

2-Chloro-N-(2-nitrophenyl)acetamide, also known as CNPA, is a compound that has been studied extensively in the fields of chemistry and biochemistry. It is a versatile compound that has been used in a variety of laboratory experiments and scientific research applications. CNPA is a nitrophenylacetamide derivative, and its structure consists of a phenyl ring with two nitro groups, a chlorine atom, and an acetamide group. The compound has been used in various scientific studies, including those related to drug discovery, enzyme inhibition, and protein-ligand binding.

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Conformation

- Research on similar compounds, such as 2-Chloro-N-(3-methylphenyl)acetamide, has provided insights into the conformation of the N—H bond in these structures. These studies indicate the presence of dual intermolecular N—H⋯O hydrogen bonds, which are crucial for understanding the molecular interactions and stability of these compounds (Gowda et al., 2007).

Synthesis and Chemical Reactions

- Acetanilides like 2-Chloro-N-(2-nitrophenyl)acetamide are often used as intermediates in chemical syntheses. For example, they can be involved in the production of dye intermediates or pharmaceutical compounds, highlighting their versatility in various chemical reactions (Drabina et al., 2009).

Biological Activity

- Some derivatives of this compound, such as 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have shown potential antibacterial activity against pathogens like Klebsiella pneumoniae. These findings suggest the potential of such compounds in developing new antibacterial drugs (Cordeiro et al., 2020).

Analytical Chemistry Applications

- In the field of analytical chemistry, derivatives of this compound are used for the synthesis of novel monomers for polybenzimidazoles, which are important in creating high-performance polymers (Begunov & Valyaeva, 2015).

Interaction with Other Chemicals

- The interaction of this compound with other chemicals, such as in the cyclopalladation process, is crucial for understanding its reactivity and potential applications in catalysis and material science (Mossi et al., 1992).

Environmental Impact

- Studies on similar chloroacetamide herbicides have provided insights into their environmental fate and effects, contributing to a better understanding of the ecological impact and safety of such compounds (Coleman et al., 2000).

Wirkmechanismus

Target of Action

The primary target of 2-chloro-N-(2-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it a common target for many antibacterial agents .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . This interaction likely inhibits the normal function of the penicillin-binding protein, disrupting the synthesis of the bacterial cell wall and leading to cell lysis .

Biochemical Pathways

By inhibiting the penicillin-binding protein, the compound prevents the formation of peptidoglycan, a key component of the bacterial cell wall. This disruption leads to cell lysis and the death of the bacteria .

Pharmacokinetics

A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been shown to have anexcellent pharmacokinetic profile , indicating good parameters for oral use

Result of Action

The primary result of the action of this compound is the lysis of bacterial cells . By inhibiting the penicillin-binding protein and disrupting the synthesis of the bacterial cell wall, the compound causes the bacterial cells to lyse, or break apart . This leads to the death of the bacteria, making the compound potentially useful as an antibacterial agent .

Biochemische Analyse

Biochemical Properties

It has been suggested that the presence of the chloro atom in the molecule may improve its antibacterial activity

Cellular Effects

It is believed to have potential antibacterial activity against Klebsiella pneumoniae . The compound possibly acts on penicillin-binding protein, promoting cell lysis

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-(2-nitrophenyl)acetamide is not yet fully elucidated. It is suggested that the substance has good potential against K. pneumoniae and the chloro atom is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site

Eigenschaften

IUPAC Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVCPLQFJVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906206 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10147-70-3 | |

| Record name | 10147-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the characteristic intramolecular interaction observed in 2-chloro-N-(2-nitrophenyl)acetamide?

A1: In this compound, the amide hydrogen atom participates in intramolecular hydrogen bonding. This interaction occurs with both the oxygen atom of the nitro group and the chlorine atom of the side chain. [] Interestingly, the carbonyl group (C=O) does not engage in hydrogen bonding. []

Q2: How does the conformation of this compound compare to similar compounds?

A2: Similar to 2-chloro-N-(2-chlorophenyl)acetamide, N-(2-chlorophenyl)acetamide, and N-(2-chlorophenyl)-2,2,2-trimethylacetamide, the N-H bond in this compound adopts a syn conformation relative to the ortho-chloro substituent on the aromatic ring. [] This consistency in conformation is also reflected in the comparable bond parameters observed across these compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)